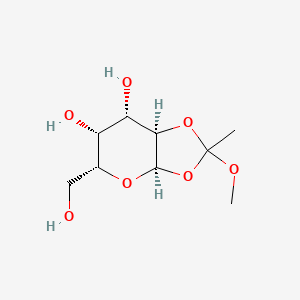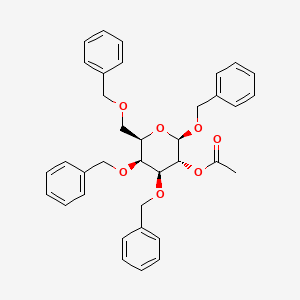![molecular formula C₄₂H₈₁NO₈ B1140050 Octadecanamide, N-[(1S,2R,3E)-1-[(alpha-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]- CAS No. 148347-40-4](/img/structure/B1140050.png)
Octadecanamide, N-[(1S,2R,3E)-1-[(alpha-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is related to a class of glycosphingolipids, which have been studied for their potential antitumoral and immunostimulatory properties. A notable example is KRN7000, a derivative from this class, synthesized from D-lyxose and exhibiting significant biological activities (Morita et al., 1996).
Synthesis Analysis
The synthesis of related compounds like KRN7000 involves complex multi-step processes, starting from simple sugar molecules like D-lyxose and achieving a 16% overall yield after 14 steps (Morita et al., 1996).
Molecular Structure Analysis
Structural analyses of similar compounds have been conducted using X-ray diffraction methods, revealing specific configurations and conformations of the sugar rings and other molecular components (Krajewski et al., 1985).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, including Strecker-type degradation, which involves reaction with amino acids under certain conditions, leading to the formation of specific degradation products (Zamora et al., 2005).
Physical Properties Analysis
The physical properties, like viscoelasticity and gelation behavior, of related compounds, are influenced by their molecular structure. For instance, the self-assembly and gelation behavior of a series of octadecanamides in different liquids have been studied, revealing their mechano-responsive properties (Mallia & Weiss, 2015).
Chemical Properties Analysis
Chemical properties such as reactivity, stability, and interaction with other molecules can be complex. For example, the interaction of similar compounds with cellular transporters demonstrates their potential biological activities and mechanisms of action within the body (Minematsu et al., 2010).
Applications De Recherche Scientifique
Sleep Induction and Receptor Modulation
Octadecanamide derivatives, specifically cis-9,10-Octadecenamide (ODA), are identified as neuromodulators isolated from cerebrospinal fluid of sleep-deprived animals. ODA is found to significantly potentiate the action of 5-hydroxytryptamine (5-HT) on 5-HT2A and 5-HT2C receptors, suggesting a novel mechanism for the regulation of receptors that activate G proteins. This modulation may play a role in alertness, sleep, and mood, as well as disturbances of these states. The saturated analog of octadecanamide inhibits rather than potentiates 5-HT2C responses, highlighting the specificity of ODA's effects on serotonin receptors and its potential application in sleep induction and mood regulation (J. Huidobro‐Toro & R. Harris, 1996).
Anti-inflammatory Properties
The study of analogs of octadecenamide, such as (Z)-(S)-9-octadecenamide, N-(2-hydroxyethyl, 1-methyl) (OPA), demonstrates significant anti-inflammatory properties by inhibiting the expression of adhesion molecules in human umbilical vein endothelial cells (HUVEC). This inhibition, stimulated by Tumor Necrosis Factor-α (TNF-α) via activation of the nuclear receptor PPARα, suggests a pathway for the treatment of inflammatory diseases, including atherosclerosis. OPA's ability to decrease the adhesion of monocyte-like cells to stimulated endothelial cells further supports its potential therapeutic application in reducing inflammation and possibly atherogenesis (Caixia Chen et al., 2011).
Biofuel Production
Research into the hydrodeoxygenation of fatty acid methyl esters (FAMEs), related to biodiesel production, identifies octadecanamide derivatives as potential intermediates in the production of diesel-range alkanes. Specifically, the hydrodeoxygenation of methyl stearate over Ru/HZSM-5 catalysts produces heptadecane and octadecane, with the reaction pathway involving key intermediates such as octadecanal and octadecanol. This process highlights the application of octadecanamide derivatives in improving biofuel production efficiency and generating cleaner fuel alternatives (Jinzhu Chen & Qiyong Xu, 2016).
Propriétés
IUPAC Name |
N-[(E,2S,3R)-3-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H81NO8/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-38(46)43-35(34-50-42-41(49)40(48)39(47)37(33-44)51-42)36(45)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,35-37,39-42,44-45,47-49H,3-28,30,32-34H2,1-2H3,(H,43,46)/b31-29+/t35-,36+,37+,39-,40-,41+,42-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYQEDCYNANIPI-XNQSXISPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H81NO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
728.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octadecanamide, N-[(1S,2R,3E)-1-[(alpha-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

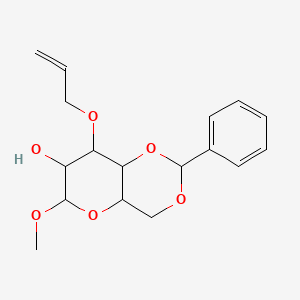
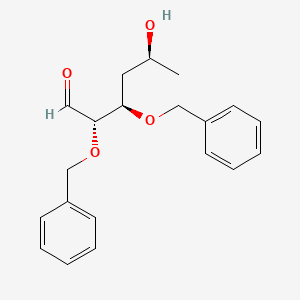
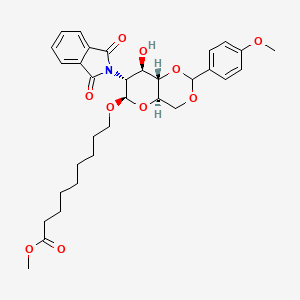
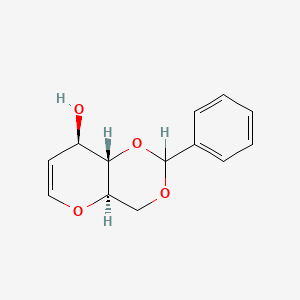

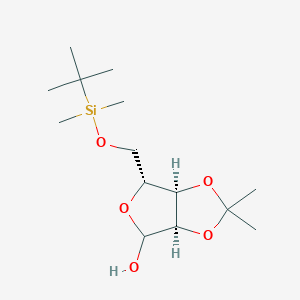
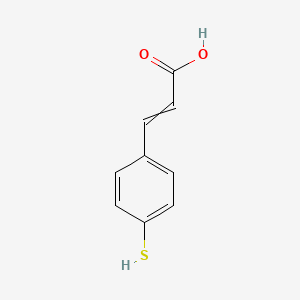
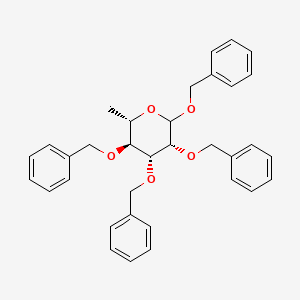
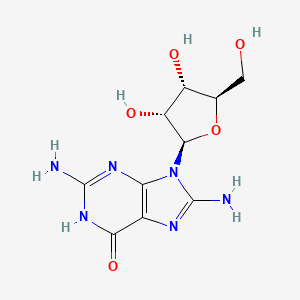
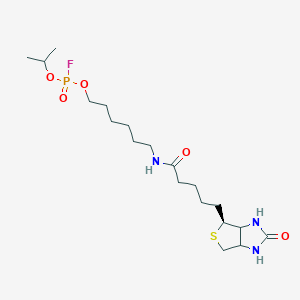
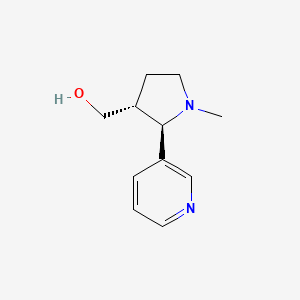
![[(2S,3R,4R,5R,6R)-3-Acetamido-2-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-phenacyloxypropoxy]-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] benzoate](/img/structure/B1139986.png)
